1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide
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Overview
Description
1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with a methyl group and a carboxamide group, as well as an amide linkage to a 2-methylbenzoyl group
Preparation Methods
The synthesis of 1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide typically involves multistep synthetic routes. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Pyrazole Ring: The next step involves the cyclization of the intermediate product with hydrazine or its derivatives to form the pyrazole ring.
Chemical Reactions Analysis
1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzoyl group can be replaced by other substituents under appropriate conditions
Scientific Research Applications
1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, including its use as an antimicrobial and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine: This compound is also a benzoyl derivative with potential pharmacological applications.
2,3-Dimethoxy and 3-Acetoxy-2-methyl Benzamides: These compounds share structural similarities and are used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole ring and a benzoyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1005615-48-4 |
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Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-methyl-4-[(2-methylbenzoyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-8-5-3-4-6-9(8)13(19)15-10-7-17(2)16-11(10)12(14)18/h3-7H,1-2H3,(H2,14,18)(H,15,19) |
InChI Key |
OAACBSWSJRHLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN(N=C2C(=O)N)C |
Origin of Product |
United States |
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